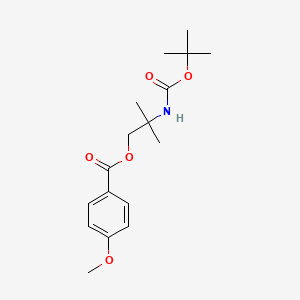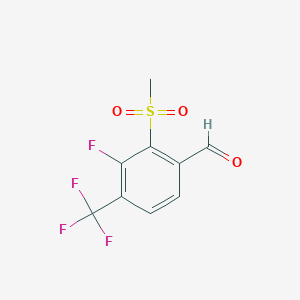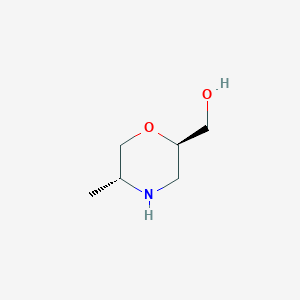
((2R,5R)-5-Methylmorpholin-2-yl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
((2R,5R)-5-Methylmorpholin-2-yl)methanol is a chiral compound with the molecular formula C6H13NO2 It is a derivative of morpholine, a heterocyclic amine, and contains a hydroxyl group attached to the second carbon of the morpholine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ((2R,5R)-5-Methylmorpholin-2-yl)methanol typically involves the reduction of the corresponding ketone or aldehyde precursor. One common method is the reduction of ((2R,5R)-5-Methylmorpholin-2-yl)ketone using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under mild conditions. The reaction is usually carried out in an inert solvent like tetrahydrofuran (THF) or ethanol at room temperature.
Industrial Production Methods
On an industrial scale, the production of this compound may involve catalytic hydrogenation of the corresponding ketone using a metal catalyst such as palladium on carbon (Pd/C) under high pressure and temperature. This method is efficient and can be scaled up for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
((2R,5R)-5-Methylmorpholin-2-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be further reduced to form the corresponding amine.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or Jones reagent can be used for oxidation.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: The major products are the corresponding ketone or aldehyde.
Reduction: The major product is the corresponding amine.
Substitution: The major products depend on the substituent introduced, such as halides or other functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry
In organic synthesis, ((2R,5R)-5-Methylmorpholin-2-yl)methanol is used as a chiral building block for the synthesis of complex molecules. Its chiral nature makes it valuable in the preparation of enantiomerically pure compounds.
Biology
In biological research, this compound can be used as a ligand in the study of enzyme-substrate interactions. Its structural similarity to natural substrates allows it to act as a mimic in biochemical assays.
Medicine
This compound has potential applications in the development of pharmaceuticals. It can be used as an intermediate in the synthesis of drugs targeting specific receptors or enzymes.
Industry
In the materials science industry, this compound can be used as a precursor for the synthesis of polymers and other advanced materials. Its functional groups allow for easy modification and incorporation into larger molecular structures.
Wirkmechanismus
The mechanism of action of ((2R,5R)-5-Methylmorpholin-2-yl)methanol depends on its specific application. In biochemical assays, it may act as a competitive inhibitor or substrate mimic, binding to the active site of enzymes and interfering with their activity. The hydroxyl group and the morpholine ring are key functional groups that interact with the target molecules, influencing the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- ((2R,5R)-5-Methylmorpholin-2-yl)ketone
- ((2R,5R)-5-Methylmorpholin-2-yl)amine
- ((2R,5R)-5-Methylmorpholin-2-yl)chloride
Uniqueness
((2R,5R)-5-Methylmorpholin-2-yl)methanol is unique due to its chiral nature and the presence of both a hydroxyl group and a morpholine ring. This combination of functional groups allows for diverse chemical reactivity and makes it a versatile intermediate in organic synthesis. Compared to its analogs, the hydroxyl group provides additional sites for chemical modification, enhancing its utility in various applications.
Eigenschaften
Molekularformel |
C6H13NO2 |
|---|---|
Molekulargewicht |
131.17 g/mol |
IUPAC-Name |
[(2R,5R)-5-methylmorpholin-2-yl]methanol |
InChI |
InChI=1S/C6H13NO2/c1-5-4-9-6(3-8)2-7-5/h5-8H,2-4H2,1H3/t5-,6-/m1/s1 |
InChI-Schlüssel |
LXFMWDJIAVDCQU-PHDIDXHHSA-N |
Isomerische SMILES |
C[C@@H]1CO[C@H](CN1)CO |
Kanonische SMILES |
CC1COC(CN1)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


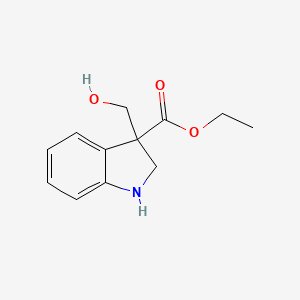

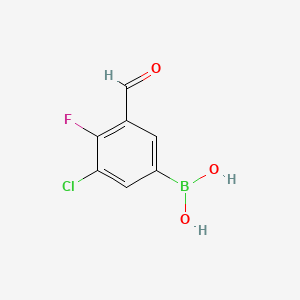

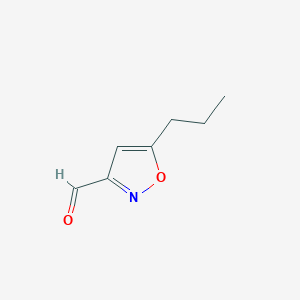
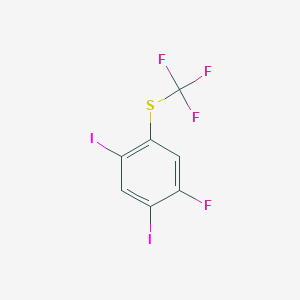
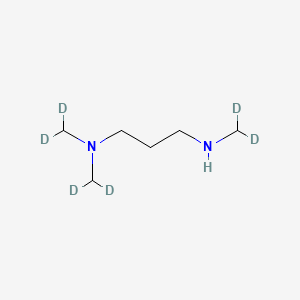
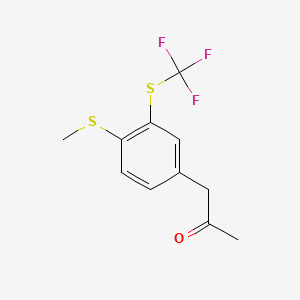
![1H-Pyrrolo[2,3-b]pyridine,6-chloro-1-(phenylsulfonyl)-2-[(2S)-2-pyrrolidinylmethyl]-](/img/structure/B14041886.png)
